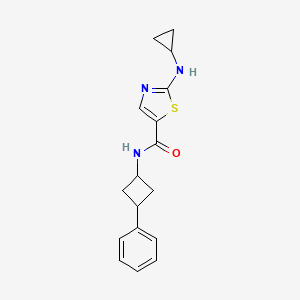
2-(cyclopropylamino)-N-(3-phenylcyclobutyl)-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(cyclopropylamino)-N-(3-phenylcyclobutyl)-1,3-thiazole-5-carboxamide is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a thiazole derivative and has been studied for its potential use in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-(cyclopropylamino)-N-(3-phenylcyclobutyl)-1,3-thiazole-5-carboxamide involves the inhibition of various enzymes and signaling pathways. In cancer research, this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. In inflammation research, it inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of inflammatory cytokines. In neurological disorder research, it inhibits the activity of monoamine oxidase (MAO), an enzyme that catalyzes the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
2-(cyclopropylamino)-N-(3-phenylcyclobutyl)-1,3-thiazole-5-carboxamide has been shown to have various biochemical and physiological effects. In cancer research, it induces apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in the programmed cell death pathway. In inflammation research, it reduces the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In neurological disorder research, it reduces oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(cyclopropylamino)-N-(3-phenylcyclobutyl)-1,3-thiazole-5-carboxamide in lab experiments include its potential therapeutic applications in various diseases, its relatively simple synthesis method, and its ability to inhibit various enzymes and signaling pathways. The limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 2-(cyclopropylamino)-N-(3-phenylcyclobutyl)-1,3-thiazole-5-carboxamide. One direction is to further investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further research is needed to fully understand its mechanism of action and to identify potential drug targets for future drug development.
Synthesis Methods
The synthesis of 2-(cyclopropylamino)-N-(3-phenylcyclobutyl)-1,3-thiazole-5-carboxamide involves the reaction of cyclopropylamine with 3-phenylcyclobutanone to form the corresponding imine intermediate. This intermediate is then reacted with thioamide to yield the final product.
Scientific Research Applications
2-(cyclopropylamino)-N-(3-phenylcyclobutyl)-1,3-thiazole-5-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, it has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorder research, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
2-(cyclopropylamino)-N-(3-phenylcyclobutyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c21-16(15-10-18-17(22-15)20-13-6-7-13)19-14-8-12(9-14)11-4-2-1-3-5-11/h1-5,10,12-14H,6-9H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDLXNXCLDQGEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=C(S2)C(=O)NC3CC(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylamino)-N-(3-phenylcyclobutyl)-1,3-thiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(3-methoxythiolan-3-yl)methanone](/img/structure/B7436993.png)
![N-[3-(2-chloropyridin-3-yl)-1,2,4-thiadiazol-5-yl]oxane-4-carboxamide](/img/structure/B7437007.png)
![1-[5-[3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carbonyl]-2-phenyl-3,4-dihydropyrazol-3-yl]ethanone](/img/structure/B7437010.png)
![7-[2-(4-Chlorophenyl)pyrrolidin-1-yl]-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7437026.png)
![2,5-dimethyl-N-[4-(oxolan-2-ylmethoxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7437027.png)
![ethyl 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)methylamino]pyrimidine-4-carboxylate](/img/structure/B7437030.png)
![Methyl 2-[(2-methoxy-2-oxoethyl)-[(3-methyl-2-oxo-1,3-benzoxazol-5-yl)methyl]amino]acetate](/img/structure/B7437037.png)
![3-hydroxy-N-methyl-N-[(4-methylsulfinylphenyl)methyl]-1-phenylcyclobutane-1-carboxamide](/img/structure/B7437040.png)
![[1-[(dimethylamino)methyl]cyclopropyl]-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7437044.png)
![(2R)-2-(dimethylamino)-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B7437052.png)
![3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid](/img/structure/B7437076.png)

![1-[2,6-Dimethyl-4-[[5-(5-methylpyridin-3-yl)-1,2,4-oxadiazol-3-yl]methylamino]phenyl]ethanone](/img/structure/B7437081.png)
![Methyl 6-[4-hydroxy-4-(trifluoromethyl)azepan-1-yl]-5-methoxypyrimidine-4-carboxylate](/img/structure/B7437083.png)